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molecular formula C7H7NO4S B1607065 Ethyl 5-nitrothiophene-2-carboxylate CAS No. 5751-84-8

Ethyl 5-nitrothiophene-2-carboxylate

Cat. No. B1607065
M. Wt: 201.2 g/mol
InChI Key: COLIROLDWDCDLN-UHFFFAOYSA-N
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Patent
US04382143

Procedure details

To 160 ml. of acetic anhydride cooled to -5° in an ice-salt bath is added 34 ml. of 90% nitric acid dropwise so that the temperature does not rise above 0°. To this mixture is added 62.7 g. of ethyl 2-thiophenecarboxylate dropwise so that the temperature remains below -5°. Reaction is stirred for 1 hour and poured onto ice. The product is filtered, dried, and recrystallized from hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[N+:8]([O-:11])(O)=[O:9].[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[N+:8]([C:16]1[S:12][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][CH:15]=1)([O-:11])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 34 ml
CUSTOM
Type
CUSTOM
Details
does not rise above 0°
ADDITION
Type
ADDITION
Details
To this mixture is added 62.7 g
CUSTOM
Type
CUSTOM
Details
remains below -5°
CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The product is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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